
Licarbazepine
描述
利卡巴丁是一种电压门控钠通道阻滞剂,具有抗惊厥和稳情绪作用。它是奥卡西平的活性代谢产物,与艾斯利卡巴丁有关。 利卡巴丁主要用于治疗癫痫和双相情感障碍 .
准备方法
合成路线和反应条件
利卡巴丁可以通过立体选择性还原过程由奥卡西平合成。 一种方法涉及使用脂肪酶催化的动力学拆分来分离利卡巴丁的对映异构体 . 另一种方法涉及在双相体系中使用羰基还原酶以实现高对映体过量 .
工业生产方法
利卡巴丁的工业生产通常涉及奥卡西平的化学还原,然后进行纯化步骤以分离所需的的对映异构体。 该过程可能包括结晶、过滤和干燥等步骤以获得最终产物 .
化学反应分析
反应类型
利卡巴丁会经历几种类型的化学反应,包括:
氧化: 利卡巴丁可以被氧化形成各种代谢产物。
还原: 奥卡西平还原为利卡巴丁是其合成的关键步骤。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和羰基还原酶等还原剂。
取代: 卤代烷烃和酰氯等试剂通常用于取代反应.
主要形成的产物
科学研究应用
Key Mechanisms:
- Voltage-Gated Sodium Channel Modulation : Licarbazepine enhances the slow inactivation of Na V1.6 channels, which are critical in the pathophysiology of epilepsy .
- Variant-Specific Effects : Research indicates that this compound can exert differential effects on various Na V1.6 channel variants associated with different epileptic phenotypes .
Clinical Applications
-
Epilepsy Management :
- This compound has shown promise as an adjunct therapy for patients with refractory epilepsy. It has demonstrated efficacy in reducing seizure frequency and severity, particularly in those with specific genetic variants linked to epilepsy .
- In clinical studies, this compound was found to maintain significant add-on effects when used alongside carbamazepine, enhancing antiepileptogenic effects and providing subtype-selectivity to Na V1.2 and Na V1.6 isoforms .
- Neuropathic Pain :
-
Neuropsychiatric Disorders :
- This compound's role extends beyond epilepsy; it is being explored for its potential benefits in treating neuropsychiatric disorders associated with sodium channel dysfunctions. This includes conditions linked to SCN8A-related diseases where personalized therapeutic approaches may yield better outcomes .
Table 1: Summary of Key Studies on this compound
Notable Insights
- A study highlighted that this compound not only modulates sodium channels but also holds variant-specific effects that could contribute to functional compensation for altered biophysical properties associated with epilepsy .
- Another investigation into its effects on thalamic neurons showed that systemic administration significantly inhibited evoked responses, indicating its potential utility in managing neuropathic pain .
作用机制
利卡巴丁通过阻断电压门控钠通道发挥作用,从而稳定超兴奋的神经元膜并抑制重复性神经元放电。这种作用有助于阻止癫痫活动在脑中的传播。 该化合物与钠通道的失活状态结合,阻止其恢复到激活状态 .
相似化合物的比较
类似化合物
卡马西平: 一种较早的抗癫痫药物,其作用机制相似,但药代动力学性质不同。
奥卡西平: 一种前药,在体内代谢为利卡巴丁。
艾斯利卡巴丁乙酸酯: 另一种前药,转化为艾斯利卡巴丁,利卡巴丁的对映异构体
独特性
利卡巴丁对钠通道失活状态的高度选择性是其独一无二的,这可能有助于其与其他类似化合物相比的疗效和副作用减少。 其立体选择性合成和高对映体纯度也使其区别于其他抗癫痫药物 .
生物活性
Licarbazepine, the active metabolite of oxcarbazepine, is a third-generation antiepileptic drug primarily used for the treatment of partial seizures. Its biological activity is characterized by its interaction with voltage-gated sodium channels (VGSCs), particularly Na V 1.6, and its potential to modulate various pathophysiological mechanisms associated with epilepsy. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound enhances the slow inactivation of VGSCs, which plays a crucial role in stabilizing neuronal excitability. The compound has been shown to have both substance-specific and variant-specific effects on different Na V 1.6 channel variants associated with various epilepsy phenotypes.
Key Findings:
- Slow Inactivation Modulation: this compound significantly enhances the slow inactivation of Na V 1.6 channels, with varying effects on different genetic variants linked to epilepsy (G1475R, M1760I, A1622D) .
- Variant-Specific Effects: The compound exhibits differential modulatory effects that can compensate for altered biophysical properties in specific channel variants .
Clinical Efficacy
This compound has demonstrated clinical efficacy as an adjunctive therapy for patients with refractory epilepsy. A post-authorisation study indicated that patients switching to this compound from other antiepileptic drugs experienced a significant reduction in seizure frequency.
Clinical Outcomes:
- Seizure Reduction: In a cohort study, the median reduction in monthly seizures was reported at 63.6%, with some patients achieving complete seizure freedom .
- Adverse Events: Common adverse events included dizziness and hyponatremia, particularly during the titration phase .
Table 1: Summary of Clinical Studies on this compound
Study Reference | Patient Population | Treatment Duration | Seizure Reduction (%) | Adverse Events (%) |
---|---|---|---|---|
40 | 6.53 months | 63.6 | 54 | |
Animal Model | N/A | N/A | N/A | |
Neuroblastoma Cells | In vitro | Variable | N/A |
Case Studies
Case Study 1: Efficacy in Refractory Epilepsy
A study involving patients who switched from carbamazepine or oxcarbazepine to this compound showed a median decrease in seizure frequency from 5.5 to 2 seizures per month (P < .001). This highlights this compound's potential as an effective alternative for patients not responding to traditional therapies .
Case Study 2: In Vitro Analysis
In vitro studies on neuroblastoma cells demonstrated that this compound not only enhances slow inactivation but also exhibits variant-specific effects on Na V 1.6 channels associated with various epileptic phenotypes .
Research Findings
Recent research has focused on understanding the pharmacological profile of this compound and its potential applications beyond epilepsy treatment:
- Blood-Brain Barrier Penetration: this compound shows improved penetration compared to its predecessor compounds, which may enhance its therapeutic efficacy .
- Combination Therapy Potential: Studies indicate that combining this compound with other antiepileptic drugs may yield synergistic effects, improving overall seizure control .
属性
IUPAC Name |
5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865484 | |
Record name | Licarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29331-92-8 | |
Record name | Licarbazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29331-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licarbazepine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029331928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX1A5KJ3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。